![molecular formula C10H2Cl4F4N4 B6311308 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane CAS No. 2088945-27-9](/img/structure/B6311308.png)
1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane
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Overview
Description
1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane (TCDFPE) is a chemical compound that is widely used in scientific research and lab experiments. It is a colorless, odorless, and nonvolatile compound with a molecular weight of 362.8 g/mol. TCDFPE is a halogenated organic compound that is composed of carbon, hydrogen, chlorine, and fluorine atoms. It is also known by its common name, 2,2-difluorodichloropropane.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane is not fully understood. It is believed that this compound acts as a Lewis acid, meaning it can donate a pair of electrons to form a coordinate covalent bond with an electron-deficient molecule. This allows this compound to catalyze the formation of carbon-carbon bonds and other reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound is not toxic to humans or other animals at the concentrations used in lab experiments. It is also believed that this compound does not interact with enzymes or other proteins, so it is unlikely to have any direct physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane in lab experiments is its low toxicity. This makes it a safe and effective reagent for a variety of reactions. Additionally, this compound is relatively inexpensive and easy to obtain. However, one limitation of using this compound is that it is not very soluble in water, so it cannot be used in aqueous solutions.
Future Directions
In the future, more research is needed to better understand the mechanism of action of 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane and its potential applications. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of this compound. Finally, further research could be done to improve the solubility of this compound in water, so that it can be used in aqueous solutions.
Synthesis Methods
1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane is synthesized through a three-step process. First, 2,2-difluorodichloropropane is prepared by reacting 2,2-difluoroethanol with phosphorus oxychloride in the presence of triethylamine. Next, the resulting product is reacted with anhydrous sodium sulfate to form the desired compound. Finally, the compound is purified by recrystallization from methanol.
Scientific Research Applications
1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of organic compounds, as a solvent for polar compounds, and as a catalyst for the formation of carbon-carbon bonds. In addition, this compound has been used to study the structure and function of proteins and other macromolecules, as well as to investigate the mechanisms of chemical reactions.
properties
IUPAC Name |
4,6-difluoro-2-[1,1,2,2-tetrachloro-2-(4,6-difluoropyrimidin-2-yl)ethyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl4F4N4/c11-9(12,7-19-3(15)1-4(16)20-7)10(13,14)8-21-5(17)2-6(18)22-8/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICFLMQJSJVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)C(C(C2=NC(=CC(=N2)F)F)(Cl)Cl)(Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl4F4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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